![molecular formula C16H12N2O3 B8071973 [3-(4-oxo-1H-quinazolin-2-yl)phenyl] acetate](/img/structure/B8071973.png)
[3-(4-oxo-1H-quinazolin-2-yl)phenyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(4-oxo-1H-quinazolin-2-yl)phenyl] acetate is a compound known for its significant role in various scientific research fields. It is often used in studies related to protein kinase D inhibition, which is crucial for maintaining the pluripotency of embryonic stem cells .
Méthodes De Préparation
The preparation methods for [3-(4-oxo-1H-quinazolin-2-yl)phenyl] acetate involve synthetic routes that include the formation of inclusion complexes with cyclodextrins. These methods are designed to improve the physical, chemical, and biological characteristics of the compound . Industrial production methods typically involve the use of advanced chemical synthesis techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
[3-(4-oxo-1H-quinazolin-2-yl)phenyl] acetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives that retain the core structure of this compound .
Applications De Recherche Scientifique
[3-(4-oxo-1H-quinazolin-2-yl)phenyl] acetate has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of protein kinase D, which is essential for maintaining the undifferentiated state of embryonic stem cells In biology, it is used to explore the gene regulatory network of stem cell pluripotencyIn industry, it is used to improve the stability and solubility of various compounds through the formation of inclusion complexes with cyclodextrins .
Mécanisme D'action
The mechanism of action of [3-(4-oxo-1H-quinazolin-2-yl)phenyl] acetate involves the inhibition of protein kinase D. This inhibition activates the PI3K/AKT signaling pathway by increasing the level of AKT phosphorylation. The compound targets the protein kinase D isoforms, including PKD1, PKD2, and PKD3, which are crucial for maintaining the pluripotency of embryonic stem cells .
Comparaison Avec Des Composés Similaires
[3-(4-oxo-1H-quinazolin-2-yl)phenyl] acetate is unique in its ability to inhibit protein kinase D and maintain the pluripotency of embryonic stem cells. Similar compounds include other protein kinase inhibitors, but this compound stands out due to its specific action on protein kinase D and its effectiveness in combination with mitogen-activated protein kinase kinase inhibitors . Other similar compounds include CID 2632, CID 6540461, CID 5362065, and CID 5479530, which are known for their roles in various biological processes .
Propriétés
IUPAC Name |
[3-(4-oxo-1H-quinazolin-2-yl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-10(19)21-12-6-4-5-11(9-12)15-17-14-8-3-2-7-13(14)16(20)18-15/h2-9H,1H3,(H,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPQKVQJRFXKQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C2=NC(=O)C3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC(=C1)C2=NC(=O)C3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
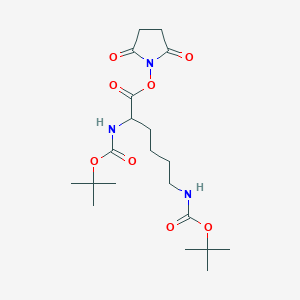
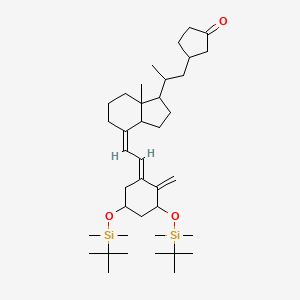
![(5S,8R,9S,10S,13S,14S,17Z)-17-hydrazinylidene-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B8071903.png)

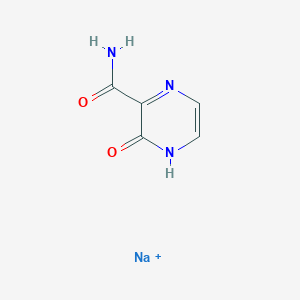
![(3Ar,6R,6aS)-4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-amine](/img/structure/B8071932.png)
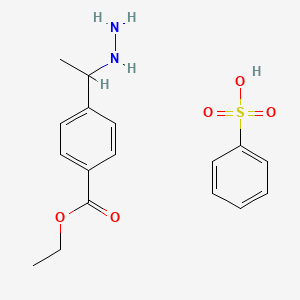

![3,10-Dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B8071943.png)
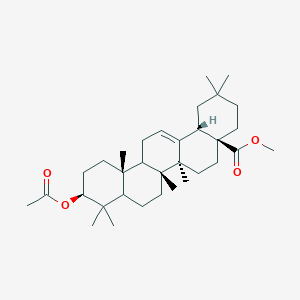
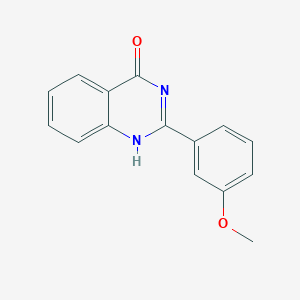
![(3S,5S,8R,9S,10R,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol](/img/structure/B8071983.png)
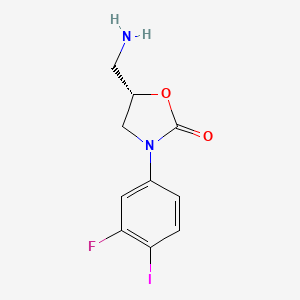
![(8R,9S,10R,13S,14S,17Z)-17-hydrazinylidene-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B8071992.png)
